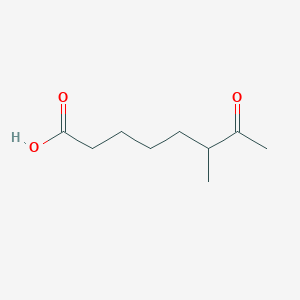

6-Methyl-7-oxooctanoic acid

Descripción

Contextualization within Oxo Fatty Acid and Branched-Chain Keto Acid Chemistry

Oxo fatty acids are carboxylic acids containing a ketone group, and they play diverse roles in biological systems and as intermediates in chemical synthesis. The position of the oxo group along the fatty acid chain is a key determinant of the molecule's chemical reactivity and biological function.

Similarly, branched-chain keto acids (BCKAs) are alpha-keto acids derived from the transamination of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. nih.govfrontiersin.org In bacteria, these BCKAs can be produced either from the breakdown of exogenous BCAAs or through de novo synthesis from carbohydrates. frontiersin.org They are crucial precursors in the biosynthesis of branched-chain fatty acids (BCFAs), which are important components of bacterial cell membranes. frontiersin.orggenome.jp The metabolism of BCAAs and their corresponding BCKAs is a complex process that varies across different organs and physiological states. nih.govphysiology.orgcambridge.org

6-Methyl-7-oxooctanoic acid fits within both of these chemical families. Its eight-carbon chain classifies it as a medium-chain fatty acid derivative, while the ketone at the 7-position makes it an oxo fatty acid. The methyl group at the 6-position introduces a branch in the carbon chain, aligning it with the structural motifs of branched-chain keto acids. This dual character makes it a valuable subject for research, potentially bridging the chemical behaviors and biological roles of these two important classes of molecules.

Overview of Current Research Significance and Challenges

Current research on this compound highlights its utility as a versatile building block in organic synthesis. For instance, it is a key starting material for the creation of more complex molecules like carboxyalkylindolenines. molaid.com These resulting heterocyclic compounds are of significant interest in the development of pharmaceuticals and agrochemicals.

The investigation into its biological role is also an active area of research. Scientists are exploring how it interacts with metabolic pathways, particularly those involving fatty acids and keto acids. The presence of the keto group suggests it could participate in redox reactions, potentially influencing cellular metabolism and energy production.

Despite its research potential, there are challenges to be addressed. The development of efficient and scalable synthetic routes is a primary concern. While methods like the oxidation of 6-methyl-7-hydroxyoctanoic acid and one-pot syntheses from suberic acid exist, optimizing yields and minimizing byproducts remains a focus. Furthermore, a deeper understanding of its metabolic fate and specific enzymatic interactions is needed to fully elucidate its biological significance.

Below are the key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 99183-34-3 |

| SMILES | CC(C(=O)C)CCCCC(=O)O |

| InChI | InChI=1S/C9H16O3/c1-7(8(2)10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |

| InChIKey | WFGUTPGXNJPFOF-UHFFFAOYSA-N |

Table 1: Chemical and Physical Properties of this compound. Data sourced from PubChem and other chemical databases. nih.govuni.lu

Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-7-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(8(2)10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGUTPGXNJPFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99183-34-3 | |

| Record name | 6-methyl-7-oxooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 7 Oxooctanoic Acid

Established Chemical Synthesis Routes and Strategies

While specific literature detailing the synthesis of 6-methyl-7-oxooctanoic acid is not extensively documented, its structure lends itself to established methodologies for the preparation of keto acids. These approaches often involve carbon-carbon bond formation and the introduction of the ketone and carboxylic acid functionalities through strategic precursor molecules.

The synthesis of γ-keto acids can be achieved through various means. One common strategy involves the acylation of organometallic reagents with dicarboxylic acid derivatives. For instance, an organocadmium or organocuprate reagent derived from a suitable 6-methylheptyl halide could react with a mono-protected adipic acid derivative.

Another potential route involves the Michael addition of a nucleophile to a β-keto ester, followed by hydrolysis and decarboxylation. Furthermore, the oxidation of a corresponding secondary alcohol, 6-methyl-7-hydroxyoctanoic acid, would yield the target keto acid. The starting alcohol could potentially be synthesized through a Grignard reaction between a protected 6-bromohexanoic acid ester and isobutyraldehyde.

A plausible synthetic scheme is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of Carboxylic Acid | Adipic acid monomethyl ester, SOCl₂, MeOH | Methyl 5-(chloroformyl)pentanoate |

| 2 | Grignard Reagent Formation | Isopropylmagnesium bromide in THF | - |

| 3 | Acylation | Reaction of the Grignard reagent with the acid chloride | Methyl 6-methyl-7-oxooctanoate |

| 4 | Hydrolysis | Aqueous acid or base | This compound |

Keto acids like this compound are valuable precursors for the synthesis of heterocyclic compounds. One notable transformation is the Fischer indole (B1671886) synthesis, which can be adapted to produce carboxyalkylindolenines. This reaction involves the condensation of a ketone with a phenylhydrazine (B124118) derivative in the presence of an acid catalyst.

In the case of this compound, reaction with phenylhydrazine would initially form a phenylhydrazone. Subsequent acid-catalyzed intramolecular cyclization, following the classical Fischer indole mechanism, would lead to the formation of a carboxyalkyl-substituted indolenine. The specific structure of the resulting indolenine would depend on the regioselectivity of the cyclization step.

The synthesis of other branched-chain oxoacids provides valuable insights into potential routes for this compound. For example, the synthesis of α-keto acids is well-established and often involves the oxidation of α-hydroxy acids or the hydrolysis of α-keto esters. While this compound is a δ-keto acid, the principles of functional group introduction and manipulation share common ground.

The preparation of branched-chain fatty acids has also been explored, with methodologies that could be adapted. These often involve the use of malonic ester synthesis or acetoacetic ester synthesis to introduce branching and chain length, followed by transformations to install the keto functionality.

Biocatalytic and Chemoenzymatic Approaches to Oxoacid Production

In recent years, biocatalytic and chemoenzymatic methods have gained prominence as sustainable and highly selective alternatives to traditional organic synthesis. These approaches utilize enzymes or whole microbial cells to catalyze chemical transformations with high efficiency and stereoselectivity.

Several classes of enzymes have been employed for the synthesis of keto acids. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of dicarbonyl compounds to afford chiral hydroxy keto acids. Conversely, the oxidation of a diol could yield the target keto acid.

Transketolases are another class of enzymes that catalyze the transfer of a two-carbon ketol unit from a donor to an acceptor aldehyde. While not directly applicable to the synthesis of this compound, this demonstrates the potential of C-C bond forming enzymes in constructing complex keto acid scaffolds.

Enzymatic promiscuity, where an enzyme catalyzes a reaction different from its native one, could also be exploited. For instance, a lipase (B570770) could potentially catalyze a condensation reaction to form a β-keto ester precursor.

The production of organic acids through microbial fermentation is a well-established industrial process. While the direct microbial production of this compound has not been reported, engineered metabolic pathways could potentially lead to its synthesis.

Microorganisms produce a wide array of fatty acids and their derivatives. By introducing and overexpressing specific genes encoding for enzymes such as fatty acid synthases with modified specificities, or enzymes involved in branched-chain amino acid metabolism, it might be possible to direct the cellular machinery towards the production of this compound or a close precursor. For example, pathways involved in the catabolism of branched-chain amino acids like leucine (B10760876) produce branched-chain α-keto acids, and modifications to these pathways could potentially lead to longer-chain oxoacids.

Whole-cell biocatalysis, where non-growing cells are used to perform a specific transformation, is another promising strategy. A microorganism expressing a suitable dehydrogenase could be used to oxidize a precursor alcohol to this compound. This approach avoids the complexities of isolating and purifying enzymes.

Advanced Synthetic Strategy Development and Optimization for Branched-Chain Ketoacids

The synthesis of branched-chain ketoacids like this compound requires robust and selective methodologies. A particularly promising approach involves the conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. This strategy allows for the formation of a key carbon-carbon bond at the β-position relative to the ketone, which corresponds to the C6 position of the target molecule.

One of the most effective methods for this transformation is the use of organocuprates, specifically Gilman reagents (lithium dimethylcuprate), which are known for their high propensity for 1,4-addition to α,β-unsaturated ketones. masterorganicchemistry.comucalgary.ca A plausible and efficient synthetic route to this compound would, therefore, involve the synthesis of a suitable α,β-unsaturated precursor, followed by a highly optimized conjugate addition of a methyl group.

A hypothetical, yet chemically sound, synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of this compound via Conjugate Addition

Preparation of the α,β-Unsaturated Ketoester Precursor: The synthesis would commence with the preparation of an appropriate α,β-unsaturated ketoester, such as methyl 7-oxo-5-octenoate. This precursor could potentially be synthesized from commercially available starting materials through various methods, including Wittig-type reactions or aldol (B89426) condensations followed by dehydration.

Organocuprate-Mediated Conjugate Addition: The key step involves the reaction of the α,β-unsaturated ketoester with lithium dimethylcuprate (Me₂CuLi). This reaction is expected to proceed via a 1,4-conjugate addition mechanism, where the methyl nucleophile selectively attacks the β-carbon of the unsaturated system. youtube.comacs.org This would yield the desired methyl 6-methyl-7-oxooctanoate.

Hydrolysis: The final step would be the hydrolysis of the methyl ester to the corresponding carboxylic acid, this compound. This can be achieved under either acidic or basic conditions.

Optimization of the Conjugate Addition Step:

The success of this synthetic strategy hinges on the efficiency and selectivity of the conjugate addition step. Several parameters can be optimized to maximize the yield and purity of the desired product.

Reaction Temperature: Organocuprate additions are typically carried out at low temperatures (-78 °C to 0 °C) to enhance selectivity and minimize side reactions.

Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used for Gilman reagent reactions.

Stoichiometry of the Cuprate: The molar ratio of the Gilman reagent to the α,β-unsaturated ketoester is a critical parameter to optimize.

Additives: The addition of Lewis acids or other additives can sometimes influence the reactivity and selectivity of the conjugate addition. lookchem.com

Hypothetical Research Findings for the Synthesis of Methyl 6-methyl-7-oxooctanoate:

To illustrate the potential of this synthetic approach, the following data table presents hypothetical research findings from a study aimed at optimizing the conjugate addition of lithium dimethylcuprate to methyl 7-oxo-5-octenoate.

| Entry | Solvent | Temperature (°C) | Equivalents of Me₂CuLi | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Diethyl Ether | -78 | 1.1 | 2 | 75 |

| 2 | Tetrahydrofuran (THF) | -78 | 1.1 | 2 | 82 |

| 3 | Tetrahydrofuran (THF) | -40 | 1.1 | 2 | 78 |

| 4 | Tetrahydrofuran (THF) | -78 | 1.5 | 2 | 91 |

| 5 | Tetrahydrofuran (THF) | -78 | 2.0 | 2 | 89 |

| 6 | Tetrahydrofuran (THF) | -78 | 1.5 | 4 | 90 |

The data in the table suggests that tetrahydrofuran (THF) is a superior solvent to diethyl ether for this reaction, and that using 1.5 equivalents of the Gilman reagent at -78 °C provides the optimal yield of the desired product.

Alternative and Emerging Synthetic Strategies:

While the organocuprate addition represents a robust and well-established method, other advanced strategies for the synthesis of branched-chain ketoacids are continuously being developed. These include:

Catalytic Asymmetric Methods: The development of chiral catalysts for the enantioselective conjugate addition to α,β-unsaturated carbonyls is a significant area of research. This would allow for the synthesis of specific stereoisomers of this compound.

Biocatalytic Approaches: The use of enzymes, such as transaminases, for the stereoselective synthesis of β-branched α-amino acids from α-ketoacid precursors is an emerging field. chemrxiv.orgnih.gov While not directly applicable to the synthesis of this compound, these methods highlight the potential of biocatalysis in the synthesis of complex branched-chain molecules.

Reformatsky and Barbier-Type Reactions: The Reformatsky reaction, which utilizes an organozinc reagent generated from an α-halo ester, is a classic method for the synthesis of β-hydroxy esters. researchgate.netwikipedia.orgbeilstein-journals.orgorganic-chemistry.org Subsequent oxidation of the β-hydroxy ester would yield the β-keto ester. While less common for this specific type of transformation, Barbier-type reactions, which involve the in-situ formation of an organometallic reagent, could also be explored.

Chemical Transformations of this compound:

Once synthesized, this compound can undergo a variety of chemical transformations characteristic of its functional groups. The presence of both a ketone and a carboxylic acid allows for a range of derivatization and further synthetic manipulations.

Reactions at the Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents, organolithium reagents) to form tertiary alcohols. It can also be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Reactions at the Carboxylic Acid Group: The carboxylic acid can be converted to a variety of derivatives, including esters, amides, and acid chlorides. Esterification can be achieved by reaction with an alcohol under acidic conditions.

Intramolecular Reactions: Depending on the reaction conditions, intramolecular cyclization reactions could be induced, potentially leading to the formation of lactones or other cyclic structures.

The following table summarizes some of the potential chemical transformations of this compound and its corresponding ester.

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | 1. SOCl₂ 2. Amine (R₂NH) | N,N-dialkyl-6-methyl-7-oxooctanamide | Amide formation |

| Methyl 6-methyl-7-oxooctanoate | NaBH₄, MeOH | Methyl 7-hydroxy-6-methyloctanoate | Ketone reduction |

| Methyl 6-methyl-7-oxooctanoate | 1. MeMgBr, Et₂O 2. H₃O⁺ | Methyl 7-hydroxy-6,7-dimethyloctanoate | Grignard addition |

Biosynthesis, Metabolism, and Biological Roles of 6 Methyl 7 Oxooctanoic Acid

Natural Occurrence and Discovery in Biological Systems

The presence of 7-methyl-6-oxooctanoic acid as a widespread natural product has not been established. Its discovery and characterization are primarily linked to microbial metabolic processes, especially in the context of bioremediation research.

Microorganisms, particularly bacteria, are known to produce a variety of organic acids through their metabolic activities. The formation of oxo-octanoic acids is often associated with the catabolism of hydrocarbons.

The formation of a closely related compound, (+)-2-hydroxy-7-methyl-6-oxooctanoic acid, has been identified as a product of isopropylbenzene (cumene) degradation by certain bacteria. nih.govwikipedia.org Strains of Pseudomonas desmolytica and Pseudomonas convexa have been shown to oxidize isopropylbenzene, leading to the formation of this hydroxylated oxo-octanoic acid. nih.gov This process is part of a broader metabolic pathway for the breakdown of alkyl-substituted aromatic hydrocarbons. nih.gov The degradation of cumene (B47948) is also studied in Pseudomonas fluorescens, which involves a meta-cleavage compound hydrolase that acts on intermediates like 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid (HOMODA). nih.govnih.gov

Table 1: Bacterial Strains and Products from Isopropylbenzene Degradation

| Bacterial Strain | Substrate | Key Metabolic Product | Reference |

|---|---|---|---|

| Pseudomonas desmolytica S449B1 | Isopropylbenzene | (+)-2-hydroxy-7-methyl-6-oxooctanoic acid | nih.gov |

| Pseudomonas convexa S107B1 | Isopropylbenzene | (+)-2-hydroxy-7-methyl-6-oxooctanoic acid | nih.gov |

| Pseudomonas fluorescens IP01 | Isopropylbenzene | Intermediates like 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid (HOMODA) | nih.govnih.gov |

The isolation of oxo-octanoic acid derivatives has been documented in the context of microbial degradation studies. For instance, (+)-2-hydroxy-7-methyl-6-oxooctanoic acid was isolated from the culture broths of Pseudomonas desmolytica and Pseudomonas convexa that were grown on isopropylbenzene. nih.gov The isolation process typically involves centrifugation to remove bacterial cells, followed by extraction of the culture broth and chromatographic separation to purify the metabolic products. nih.gov However, extensive natural product screening has not identified 7-methyl-6-oxooctanoic acid as a common microbial metabolite.

Currently, there is a lack of scientific literature documenting the presence of 7-methyl-6-oxooctanoic acid in other biological matrices, such as in plants or as a metabolite in human metabolic pathways under normal physiological conditions. Metabolomic databases like the Human Metabolome Database (HMDB) contain entries for related compounds like 6-oxooctanoic acid and 7-oxooctanoic acid, but not specifically for 7-methyl-6-oxooctanoic acid. hmdb.cahmdb.ca

Microbial Production and Degradation Pathways

Enzymatic Pathways of Formation and Interconversion

The specific enzymatic pathways leading to the de novo synthesis of 7-methyl-6-oxooctanoic acid are not well-defined. However, the formation of its carbon skeleton can be understood by examining the general principles of branched-chain fatty acid biosynthesis.

Fatty acid synthesis is a fundamental anabolic process catalyzed by fatty acid synthase (FAS) enzymes. wikipedia.orgebi.ac.uk These multi-enzyme complexes typically produce straight-chain fatty acids from acetyl-CoA and malonyl-CoA precursors. wikipedia.orgebi.ac.uk However, they can also produce branched-chain fatty acids (BCFAs).

The formation of BCFAs occurs when the FAS utilizes a branched-chain starter unit (primer) instead of acetyl-CoA, or a branched extender unit like methylmalonyl-CoA. wikipedia.orgresearchgate.netnih.gov The primers for BCFAs are often derived from the catabolism of branched-chain amino acids such as valine, leucine (B10760876), and isoleucine. wikipedia.org For instance, isobutyryl-CoA (from valine) can serve as a primer to initiate the synthesis of an iso-branched fatty acid.

Table 2: Key Domains of Fatty Acid Synthase (FAS) and Their Functions

| Enzyme/Domain | Function in Fatty Acid Synthesis |

|---|---|

| Ketoacyl Synthase (KS) | Catalyzes the condensation of the growing acyl chain with a malonyl unit. researchgate.net |

| Malonyl/acetyl-CoA-ACP transacylase (MAT) | Transfers acetyl and malonyl groups from CoA to the Acyl Carrier Protein (ACP). |

| Ketoreductase (KR) | Reduces the β-keto group to a β-hydroxy group. wikipedia.org |

| Dehydratase (DH) | Dehydrates the β-hydroxyacyl-ACP to form a double bond. wikipedia.org |

| Enoyl Reductase (ER) | Reduces the double bond to form a saturated acyl-ACP. wikipedia.org |

| Acyl Carrier Protein (ACP) | Carries the growing fatty acid chain between the active sites of the FAS complex. researchgate.net |

| Thioesterase (TE) | Releases the final fatty acid product from the ACP. researchgate.net |

Oxidative and Reductive Biotransformations of Analogues

The metabolic fate of 6-methyl-7-oxooctanoic acid is likely dictated by enzymatic processes that modify its structure through oxidation and reduction reactions. The presence of a methyl branch and a ketone group suggests that it would be a substrate for several classes of enzymes that act on similar fatty acid analogues.

One of the primary oxidative pathways for branched-chain fatty acids is α-oxidation. This process is particularly important for fatty acids that have a methyl group at the β-carbon, which would otherwise impede the standard β-oxidation pathway. nih.gov In the case of this compound, the methyl group is at the 6-position (the γ-carbon relative to the carboxyl group), so it may not directly undergo α-oxidation. However, if it were to be metabolized via chain-shortening, a methyl group could end up in a position that necessitates this pathway.

More relevant to the structure of this compound is the likelihood of β-oxidation. For straight-chain fatty acids, β-oxidation is a major energy-yielding process. frontiersin.org The metabolism of methyl-branched fatty acids can also proceed via β-oxidation, although the methyl branch can present a steric hindrance to the enzymes involved. nih.gov The metabolism of 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid, a complex methyl-branched fatty acid, has been shown to proceed through both α- and subsequent β-oxidation. nih.gov This suggests that the carbon chain of this compound could be shortened via β-oxidation, yielding acetyl-CoA and propionyl-CoA.

The ketone group at the 7-position is a prime target for reductive biotransformation. Ketoreductases are a class of enzymes that catalyze the reduction of ketones to secondary alcohols. This is a common step in the metabolism of many endogenous and xenobiotic compounds. The reduction of the 7-oxo group would result in the formation of 6-methyl-7-hydroxyoctanoic acid. This transformation would increase the polarity of the molecule, potentially facilitating its further metabolism or excretion.

| Biotransformation Type | Potential Reaction | Resulting Product | Relevant Enzyme Class |

| Oxidative | α-Oxidation (if chain-shortened) | Chain-shortened fatty acid | α-hydroxylase |

| Oxidative | β-Oxidation | Acetyl-CoA, Propionyl-CoA | Acyl-CoA dehydrogenases, etc. |

| Reductive | Ketone Reduction | 6-methyl-7-hydroxyoctanoic acid | Ketoreductases |

Interactions with Specific Enzymes in Metabolic Processes

The interaction of this compound with enzymes is fundamental to its biological activity and metabolism. These interactions are governed by the principles of enzyme kinetics and substrate specificity.

Enzymes possess an active site, a three-dimensional cleft or pocket that binds the substrate and catalyzes the chemical reaction. The binding of a substrate like this compound to an enzyme's active site is a highly specific interaction, often described by the "lock and key" or "induced fit" models. The carboxyl group of the fatty acid would likely form ionic bonds or hydrogen bonds with basic amino acid residues in the active site, while the hydrophobic carbon chain would interact with nonpolar residues. The methyl group and the ketone function would also contribute to the specificity of binding, potentially fitting into specific sub-pockets within the active site.

Leukotriene A4 (LTA4) hydrolase is a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). nih.gov Inhibition of this enzyme is a therapeutic strategy for inflammatory diseases. mdpi.com A structurally related compound, 8(S)-amino-2(R)-methyl-7-oxononanoic acid, has been isolated and identified as an inhibitor of LTA4 hydrolase. This suggests that fatty acid-like structures containing a ketone and a methyl branch can interact with this enzyme.

| Enzyme | Potential Interaction | Structural Feature of this compound | Potential Outcome |

| Acyl-CoA Synthetase | Substrate Binding | Carboxyl group and alkyl chain | Activation for β-oxidation |

| Ketoreductase | Substrate Binding | 7-oxo group | Reduction to a hydroxyl group |

| Leukotriene-A4 Hydrolase | Competitive Inhibition | Overall shape, ketone, and methyl groups | Weak inhibition of LTB4 synthesis |

Metabolic Fate and Intermediary Metabolism

Once formed, this compound would enter the central metabolic pathways of the organism, where it could be either catabolized for energy or utilized in biosynthetic processes.

The most probable metabolic fate of this compound is its catabolism through fatty acid oxidation. As a medium-chain fatty acid, it would likely be activated to its coenzyme A (CoA) derivative, 6-methyl-7-oxooctanoyl-CoA, in the mitochondria. This activation is a prerequisite for β-oxidation. nih.gov The β-oxidation spiral would then proceed to sequentially cleave two-carbon units in the form of acetyl-CoA. frontiersin.org Given the methyl branch at the 6-position, the final round of oxidation would likely yield one molecule of propionyl-CoA and one molecule of acetyl-CoA. Acetyl-CoA can enter the citric acid cycle for complete oxidation to CO2 and water, or it can be used for ketogenesis. nih.govwikipedia.org Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle.

Conversely, it is less likely that this compound would be a direct product of fatty acid biosynthesis. The fatty acid synthase complex typically produces straight-chain saturated fatty acids, with palmitic acid being the primary product. mdpi.com Branched-chain fatty acids are synthesized using branched-chain primers, but the introduction of a ketone group during de novo synthesis is not a standard feature of this pathway.

Primary metabolites are compounds that are directly involved in the normal growth, development, and reproduction of an organism. Branched-chain fatty acids are known to be primary metabolites in various organisms, particularly bacteria, where they are components of cell membranes. wikipedia.org In mammals, branched-chain fatty acids are obtained from the diet and are also produced by the metabolism of branched-chain amino acids. acs.orgyoutube.com

The catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine, leads to the formation of branched-chain α-keto acids (BCKAs). frontiersin.org Further metabolism of these BCKAs can produce intermediates that are structurally related to this compound. For example, the catabolism of leucine involves intermediates with a methyl branch. youtube.com Therefore, it is conceivable that this compound could arise as an intermediate or a byproduct of BCAA metabolism. In this context, its primary role would be as a catabolic intermediate destined for energy production. It could also potentially serve as a signaling molecule, as other fatty acid derivatives are known to have signaling functions. mdpi.com

| Metabolic Process | Role of this compound | Key Intermediates/Products |

| Fatty Acid Oxidation | Energy Source | Acetyl-CoA, Propionyl-CoA |

| Fatty Acid Biosynthesis | Unlikely to be a direct product | - |

| Branched-Chain Amino Acid Catabolism | Potential intermediate or byproduct | Branched-chain α-keto acids |

| Cellular Signaling | Hypothetical signaling molecule | - |

Precursor Relationships for Biologically Active Compounds (e.g., biotin-related structures)

The biosynthesis of this compound is not explicitly detailed in readily available literature; however, its structure strongly suggests a derivation from the catabolism of branched-chain amino acids (BCAAs) and subsequent utilization in fatty acid synthesis pathways. The catabolism of BCAAs such as leucine, isoleucine, and valine is a primary source of branched-chain acyl-CoA esters, which can serve as primers for the synthesis of branched-chain fatty acids. nih.govnih.gov

The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their corresponding branched-chain α-keto acids (BCKAs). nih.gov Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of these BCKAs to produce branched-chain acyl-CoA derivatives. nih.govfrontiersin.org Specifically, the catabolism of isoleucine yields 2-methylbutyryl-CoA, a key precursor that could potentially be elongated to form the carbon skeleton of this compound.

The connection to biotin (B1667282) biosynthesis lies in the fact that the synthesis of biotin, an essential vitamin, utilizes a modified fatty acid synthesis pathway. nih.govillinois.edu This pathway begins with the methylation of a malonyl-thioester, which then acts as a primer for two rounds of fatty acid elongation, ultimately forming a pimeloyl moiety that is a core component of biotin. nih.govnih.gov Given that branched-chain acyl-CoAs can prime fatty acid synthesis, it is plausible that intermediates from BCAA catabolism could enter this modified pathway, potentially leading to the formation of branched-chain biotin analogues or related structures. While direct evidence naming this compound as a direct precursor to a specific biotin-related structure is scarce, its structural similarity to fatty acid synthesis intermediates makes it a candidate for involvement in these pathways, either as a direct precursor, a byproduct, or an alternative substrate for the enzymes involved.

Table 1: Key Enzymes and Intermediates in Branched-Chain Amino Acid Catabolism and their Potential Link to this compound Biosynthesis

| Enzyme/Complex | Substrate(s) | Product(s) | Potential Role in this compound Biosynthesis |

| Branched-chain aminotransferase (BCAT) | Isoleucine, α-ketoglutarate | α-keto-β-methylvaleric acid, Glutamate | Initiates the catabolic pathway leading to branched-chain acyl-CoA precursors. nih.gov |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | α-keto-β-methylvaleric acid, CoA, NAD+ | 2-methylbutyryl-CoA, CO2, NADH | Produces the direct branched-chain primer for fatty acid synthesis. nih.govfrontiersin.org |

| Fatty Acid Synthase (FAS) | 2-methylbutyryl-CoA, Malonyl-CoA, NADPH | Elongated branched-chain fatty acids | Elongates the branched-chain primer, leading to the carbon backbone of this compound. nih.gov |

Chemical Ecology and Inter-species Interactions Involving Oxoacids

The role of oxoacids and other fatty acid derivatives as signaling molecules in the chemical communication between different species is a well-established field of chemical ecology. These molecules can act as pheromones, mediating intraspecific interactions, or as kairomones, which are detected by other species, often to the detriment of the emitter. nih.gov

Fatty acid-based signaling is particularly prevalent in microbial and insect communication. In bacteria, fatty acid derivatives, including unsaturated and hydroxylated forms, are known to regulate a variety of processes such as biofilm formation, virulence, and motility. nih.govnih.gov For instance, diffusible signal factors (DSFs), a class of cis-2-unsaturated fatty acids, are involved in interspecies signaling among bacteria like Xanthomonas and Burkholderia. nih.gov The structural diversity of these fatty acid signals allows for specificity in communication.

In insects, fatty acid-derived compounds are widely used as pheromones for mating, aggregation, and alarm signaling. For example, certain scarab beetles utilize fatty acid-derived sex pheromones. Furthermore, some predators and parasitoids have evolved to detect these chemical cues, using them as kairomones to locate their hosts or prey. frontiersin.org For instance, some parasitoid flies are attracted to the alarm pheromones of their ant hosts, which can be composed of or derived from fatty acids. frontiersin.org

Given this context, this compound, as a branched-chain oxoacid, possesses the chemical characteristics to function as a semiochemical. Its volatility and specific chemical structure could allow for detection by specialized chemoreceptors in other organisms. It could potentially function as:

A microbial signaling molecule: Regulating social behaviors within or between bacterial species.

An insect pheromone: Involved in attracting mates, marking trails, or signaling alarm.

A kairomone: Involuntarily released by one organism and detected by a predator, parasitoid, or competitor.

While specific research on the role of this compound in chemical ecology is limited, the widespread use of structurally similar molecules in inter-species communication provides a strong basis for inferring its potential involvement in such interactions.

Table 2: Examples of Fatty Acid Derivatives in Interspecies Communication and the Potential Role of this compound

| Signaling Molecule Class | Example(s) | Function(s) | Potential Role of this compound |

| Diffusible Signal Factors (DSFs) | cis-2-unsaturated fatty acids | Bacterial quorum sensing, biofilm regulation nih.gov | Could act as a novel DSF-like molecule in microbial communities. |

| Insect Pheromones | Fatty acid-derived ketones and esters | Mate attraction, aggregation, alarm signaling | Could serve as a specific component of an insect pheromone blend. |

| Kairomones | Oxidized fatty acids, volatile organic compounds | Host/prey location by predators/parasitoids frontiersin.orgmdpi.com | Its volatile nature could make it a detectable cue for natural enemies. |

Structural Elucidation and Analytical Methodologies in 6 Methyl 7 Oxooctanoic Acid Research

Spectroscopic Techniques for Structural Characterization

Spectroscopy is fundamental to the structural elucidation of organic molecules like 6-Methyl-7-oxooctanoic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic compound. Both ¹H and ¹³C NMR spectra provide distinct signals for each unique nucleus in the molecule, with their chemical shifts, splitting patterns, and integration values revealing the connectivity and chemical environment.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. The protons on carbons adjacent to the electron-withdrawing carbonyl groups (at C2 and C6) are expected to be shifted downfield. Similarly, the ¹³C NMR spectrum would show nine distinct signals, with the carbonyl carbons of the carboxylic acid and the ketone appearing at the lowest field positions.

Predicted ¹H NMR Spectral Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -COOH | 10-12 | Singlet (broad) | 1H | Acidic proton, highly deshielded. |

| H2 (α to COOH) | 2.35 | Triplet | 2H | Deshielded by adjacent carboxylic acid carbonyl. aocs.org |

| H6 (α to C=O) | 2.6-2.8 | Multiplet | 1H | Deshielded by ketone carbonyl and adjacent to a chiral center. |

| H8 (ketone CH₃) | 2.1-2.2 | Singlet | 3H | Protons on methyl group adjacent to a ketone carbonyl. |

| H3, H4, H5 | 1.3-1.7 | Multiplets | 6H | Standard aliphatic methylene (B1212753) protons. aocs.org |

Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (COOH) | 175-180 | Carboxylic acid carbonyl carbon. hmdb.ca |

| C7 (C=O) | 205-215 | Ketone carbonyl carbon. |

| C2 | 33-35 | Methylene carbon alpha to carboxylic acid. |

| C6 | 45-55 | Methine carbon alpha to ketone. |

| C8 | 29-31 | Methyl carbon alpha to ketone. |

| C3, C4, C5 | 24-30 | Standard aliphatic methylene carbons. |

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass of the molecule is measured with very high accuracy, which allows for the calculation of a unique elemental formula (e.g., C₉H₁₆O₃ for this compound). nih.gov

In addition to providing the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer (e.g., via electron ionization), it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint.

For this compound, key fragmentation pathways would include:

Alpha-cleavage at the ketone: This is a primary fragmentation mode for ketones where the bond adjacent to the carbonyl group breaks. miamioh.edu This would result in the loss of a methyl radical (•CH₃, loss of 15 Da) or the loss of the C₁-C₆ chain.

Cleavage near the carboxylic acid : Carboxylic acids often show fragments corresponding to the loss of a hydroxyl group (•OH, loss of 17 Da) or the entire carboxyl group (•COOH, loss of 45 Da). libretexts.org

McLafferty Rearrangement : This rearrangement can occur in both the ketone and carboxylic acid functions if a gamma-hydrogen is available, leading to the elimination of a neutral alkene and the formation of a characteristic radical cation.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 157 | [M - CH₃]⁺ | Alpha-cleavage at the ketone (loss of C8). |

| 155 | [M - OH]⁺ | Cleavage at the carboxylic acid. |

| 127 | [M - COOH]⁺ | Cleavage at the carboxylic acid. |

When analyzing complex mixtures, such as biological fluids or environmental samples, MS is typically coupled with a chromatographic separation technique, most commonly Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). This hyphenated approach allows for the separation of individual components in the mixture before they enter the mass spectrometer for detection and identification. For GC-MS analysis, this compound would likely be derivatized, for instance, by converting the carboxylic acid to a methyl ester, to increase its volatility and improve chromatographic performance. sigmaaldrich.comjeol.com This methodology is crucial for metabolomics studies and biomarker discovery where keto acids are often identified.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by strong absorptions from the two carbonyl groups and the hydroxyl group.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| C-H (Aliphatic) | 2850-2960 | Strong, sharp |

| C=O (Ketone) | ~1715 | Strong, sharp |

The two C=O stretching vibrations (ketone and carboxylic acid) are very strong and would likely appear close together, potentially as a single broad or overlapping peak around 1710-1715 cm⁻¹. rsc.org The O-H stretch of the carboxylic acid is particularly diagnostic, appearing as a very broad band that spans a large portion of the spectrum due to hydrogen bonding. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The relevant chromophores in this compound are the carbonyl groups. These groups exhibit a weak absorption band in the UV region, typically around 270-290 nm, which is attributed to the n→π* (non-bonding to anti-bonding pi orbital) electronic transition.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the isolation and quantification of this compound from mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis.

Gas Chromatography (GC) : GC is a powerful technique for separating volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, this compound is typically derivatized before GC analysis. aocs.org The most common derivatization is esterification to form the methyl ester (methyl 6-methyl-7-oxooctanoate), which is more volatile and less prone to adsorption on the GC column, resulting in better peak shape and sensitivity. nih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is highly effective for quantification.

High-Performance Liquid Chromatography (HPLC) : HPLC is well-suited for the analysis of less volatile and thermally sensitive compounds like keto acids, often without the need for derivatization. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (like a mixture of water, acetonitrile (B52724), and an acid modifier), is a common method for separating carboxylic acids. nih.gov Detection can be achieved using a UV detector (monitoring the weak carbonyl absorption) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

These analytical methodologies, from detailed structural characterization by NMR and MS to separation and quantification by GC and HPLC, provide a comprehensive toolkit for the rigorous study of this compound in various scientific contexts.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 6-methyl-7-oxooctanoate |

| Acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of keto-fatty acids like this compound is challenging due to their low volatility and propensity for thermal degradation. To overcome these limitations, derivatization is an essential prerequisite.

A common and effective strategy involves a two-step derivatization process. First, the keto group is protected via methoximation using methoxyamine hydrochloride. This step is crucial as it prevents the molecule from undergoing tautomerization (enolization) under the high temperatures of the GC inlet, which would otherwise lead to multiple derivative products and complicated chromatograms. Following methoximation, the carboxylic acid group is converted into a less polar, more volatile ester. This is typically achieved through silylation , using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

The resulting methoxime-TMS derivative is thermally stable and volatile, making it amenable to GC separation. The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. The mass spectrometer then detects the eluting derivative, providing both qualitative identification through its mass spectrum and quantitative data based on signal intensity.

Table 1: Illustrative GC-MS Parameters for Derivatized Keto-Fatty Acid Analysis

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 80 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-High-Performance Liquid Chromatography (UPLC-MS), offers a powerful alternative to GC-MS, often with simpler sample preparation as derivatization is not always required. This technique separates compounds in the liquid phase, which is well-suited for polar and non-volatile molecules like this compound.

For the analysis of keto acids, reversed-phase chromatography is the most common approach. A C18 or C8 stationary phase is typically used with a mobile phase consisting of an aqueous component (like water with a small amount of formic acid to improve peak shape) and an organic solvent (such as acetonitrile or methanol). The compound is ionized, typically using electrospray ionization (ESI) in negative mode, which readily deprotonates the carboxylic acid group to form [M-H]⁻ ions.

High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or TOF, is often paired with LC to provide high mass accuracy, aiding in the confident identification of the compound in complex matrices. Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, creating a characteristic fragmentation pattern that serves as a structural fingerprint for definitive identification and enhanced quantitative specificity. While direct analysis is possible, derivatization can still be employed in LC-MS to enhance ionization efficiency and chromatographic retention for certain challenging analyses.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is not only an analytical tool but also a valuable technique for the purification of compounds from complex mixtures. When larger quantities of this compound are needed for further studies, such as for use as an analytical standard or for biological assays, preparative HPLC is the method of choice.

The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads. Reversed-phase chromatography is typically employed for the purification of fatty acids. The separation process allows for the isolation of the target compound from byproducts and other components of a synthesis reaction or a biological extract. Fractions are collected as they elute from the column, and those containing the pure compound are identified using a detector, such as an ultraviolet (UV) detector (if the molecule has a chromophore) or an evaporative light-scattering detector (ELSD). The purity of the collected fractions can then be confirmed by analytical techniques like GC-MS or LC-MS.

Advanced Analytical Approaches in Biological and Environmental Matrices

Isotope Labeling and Tracing in Metabolic Studies

Isotope labeling is a powerful technique to trace the metabolic fate of this compound within a biological system. By introducing a stable isotope-labeled version of the compound (e.g., containing ¹³C or ²H), researchers can follow its transformation into downstream metabolites.

In a typical experiment, cells or organisms are cultured in the presence of a labeled precursor that is expected to be converted into this compound, or they are directly supplied with labeled this compound. After a certain period, metabolites are extracted and analyzed by mass spectrometry (either GC-MS or LC-MS). The mass spectrometer can distinguish between the naturally abundant (unlabeled) metabolites and their heavy-isotope-labeled counterparts based on their mass difference. This allows for the mapping of metabolic pathways and the quantification of metabolic flux, providing dynamic information about how the compound is produced and consumed under various physiological or pathological conditions.

Table 2: Example of ¹³C-Labeling in a Hypothetical Metabolic Pathway

| Compound | Unlabeled Mass (m/z) | Labeled Precursor | Observed Labeled Mass (m/z) | Interpretation |

|---|---|---|---|---|

| Precursor X | 150.0 | [U-¹³C₆]-Glucose | 156.0 | Precursor is derived from glucose. |

| This compound | 172.1 | Precursor X | 178.1 | Derived from the fully labeled Precursor X. |

| Metabolite Y | 200.1 | This compound | 206.1 | Product of this compound metabolism. |

This table is illustrative and represents a hypothetical tracing experiment.

Structure Activity Relationships Sar and Derivative Research of 6 Methyl 7 Oxooctanoic Acid

Role of Chirality and Stereochemical Configuration in Biological Activity

The molecular structure of 6-methyl-7-oxooctanoic acid includes a chiral center at the carbon atom in the 6th position, where the methyl group is attached. This chirality means that the compound can exist as two distinct stereoisomers, specifically enantiomers: (R)-6-methyl-7-oxooctanoic acid and (S)-6-methyl-7-oxooctanoic acid. While specific studies on the differential biological activities of these individual enantiomers are not extensively documented in publicly available research, the principles of stereochemistry in pharmacology and biochemistry strongly suggest that the spatial arrangement of the methyl group would significantly influence the molecule's interaction with biological systems. solubilityofthings.com

In biological systems, interactions with enzymes, receptors, and other chiral molecules are highly specific. solubilityofthings.com The three-dimensional structure of a molecule is critical for its binding affinity and efficacy. It is well-established that different stereoisomers of a compound can exhibit widely varying biological activities, with one isomer often being significantly more potent or having a completely different effect than its counterpart. mdpi.comresearchgate.net

Drawing parallels from research on other chiral molecules, particularly in the context of fatty acid metabolism and related compounds, provides a framework for understanding the potential significance of chirality in this compound. For instance, the metabolism of branched-chain fatty acids often involves stereospecific enzymes. researchgate.net A key enzyme, alpha-methylacyl-CoA racemase (AMACR), plays a crucial role in the metabolism of these acids by catalyzing the chiral inversion of 2-methylacyl-CoA esters, a necessary step for their entry into beta-oxidation pathways. researchgate.net This highlights the stereospecific nature of the metabolic machinery for compounds with similar structural motifs.

Furthermore, the case of biotin (B1667282), a vitamin with a more complex structure containing three chiral centers, underscores the profound impact of stereochemistry. Of the eight possible stereoisomers of biotin, only d-(+)-biotin is naturally occurring and biologically active. This extreme stereoselectivity illustrates that biological systems can exquisitely differentiate between subtle differences in the spatial orientation of functional groups.

The differential activity of stereoisomers has also been demonstrated for compounds with simpler structures. For example, all stereoisomers of pinellic acid, a fatty acid derivative, have been synthesized and tested for their adjuvant activities, with the (9S, 12S, 13S) isomer showing the most potent effect. nih.gov Similarly, for the nature-inspired compound 3-Br-acivicin and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for its biological function, potentially due to stereoselective uptake mechanisms. mdpi.comresearchgate.net

Given these established principles, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit different biological activities. These differences could manifest in various ways, including:

Enzymatic Conversion: One enantiomer might be a preferred substrate for an enzyme involved in its metabolic pathway, while the other might be a poor substrate or even an inhibitor of the enzyme.

Receptor Binding: If the compound exerts its effects by binding to a specific receptor, the two enantiomers would likely have different binding affinities, leading to variations in potency.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the two enantiomers could differ, resulting in different concentration profiles in the body over time.

To definitively elucidate the role of chirality in the biological activity of this compound, further research is necessary. This would involve the chiral separation of the racemic mixture and the individual biological evaluation of the (R) and (S) enantiomers. Such studies would provide valuable insights into its mechanism of action and its potential as a bioactive agent. The development of methods for the chiral discrimination of branched-chain fatty acids demonstrates the technical feasibility and scientific importance of such investigations. nih.govtandfonline.com

Table of Potential Stereoisomer-Specific Activities (Hypothetical)

| Stereoisomer | Potential Biological Interaction | Expected Potency |

| (R)-6-methyl-7-oxooctanoic acid | Preferred substrate for a key metabolic enzyme | High |

| (S)-6-methyl-7-oxooctanoic acid | Competitive inhibitor of the same enzyme | Low to Moderate |

| (R)-6-methyl-7-oxooctanoic acid | High-affinity binding to a specific receptor | High |

| (S)-6-methyl-7-oxooctanoic acid | Low-affinity binding to the same receptor | Low |

Research Applications and Biotechnological Relevance of 6 Methyl 7 Oxooctanoic Acid

Applications as Synthetic Building Blocks and Intermediates in Organic Synthesis

The primary documented application of 6-methyl-7-oxooctanoic acid in organic synthesis is as a key intermediate in the preparation of carboxyalkylindolenines. These indolenine derivatives are crucial components in the synthesis of water-soluble cyanine (B1664457) dyes, which are extensively used as fluorescent labels in biological microchip technology.

The synthesis involves a Fischer indole (B1671886) synthesis reaction between this compound and a substituted phenylhydrazine (B124118). The resulting carboxyalkylindolenine contains a reactive carboxylic acid group, which allows for its covalent attachment to biomolecules such as proteins and nucleic acids. This property is fundamental to the development of fluorescent probes for bioanalytical applications.

A notable example is the synthesis of novel indodicarbocyanine dyes. nih.gov In this process, 3-(4-carboxybutyl)indolenines derived from this compound are utilized. russchembull.ruresearchgate.net The spectral properties of the final dye, including absorption and fluorescence maxima, are influenced by the substituents on the indolenine ring. These dyes are designed to be effective fluorescent labels for biological microarrays, enabling the sensitive detection of specific biological molecules. nih.gov

Furthermore, a Russian patent describes the use of this compound in the creation of fluorescently-labeled deoxynucleoside triphosphates. google.com These modified nucleotides are essential for various molecular biology techniques, including DNA sequencing and polymerase chain reaction (PCR), where the fluorescent tag allows for the detection and quantification of nucleic acids.

The synthetic utility of this compound is summarized in the table below:

| Precursor | Reaction | Product | Application |

| This compound | Fischer Indole Synthesis | Carboxyalkylindolenines | Synthesis of cyanine dyes |

| Carboxyalkylindolenines | Condensation Reactions | Indodicarbocyanine dyes | Fluorescent labels for biological microchips |

| This compound | (undisclosed) | Fluorescently-labeled dNTPs | DNA sequencing, PCR |

Utilization in Fundamental Research on Lipid Metabolism and Biocatalysis

Currently, there is no direct scientific literature available that details the utilization of this compound in fundamental research on lipid metabolism or biocatalysis. Its structural similarity to some fatty acid intermediates suggests a potential for interaction with lipid-metabolizing enzymes, but this has not been a reported area of investigation. Similarly, its use as a substrate or catalyst in biocatalytic processes has not been documented in peer-reviewed research.

Potential in Bioproduction of Related Specialty Chemicals and Biochemicals

The potential for using this compound in the bioproduction of other specialty chemicals and biochemicals remains an unexplored area of research. While its structure could theoretically be modified by microbial or enzymatic processes to yield other valuable compounds, there are currently no published studies demonstrating such applications.

Development and Application as Analytical Standards in Research

There is no evidence to suggest that this compound has been developed or is currently used as an analytical standard in research. Analytical standards are highly pure compounds used for the calibration of analytical instruments and for the quantification of substances in various samples. The lack of widespread research and application of this compound likely accounts for its absence as a commercially available analytical standard.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

A fundamental gap in our current understanding of 6-Methyl-7-oxooctanoic acid lies in its biogenesis. Future research will need to prioritize the elucidation of its complete biosynthetic pathway. This will involve a multi-pronged approach, integrating classical biochemical techniques with modern genomics and metabolomics. Key research objectives will include:

Identification of Precursor Molecules: Determining the primary metabolic building blocks that contribute to the carbon skeleton of this compound is a critical first step. Isotopic labeling studies, feeding microorganisms or cell cultures with potential precursors (e.g., labeled acetate, propionate, or branched-chain amino acids), and subsequent analysis of the resulting labeled this compound will be instrumental.

Discovery of Novel Enzymes: The unique methyl branch and oxo group suggest the involvement of specialized enzymes that are likely yet to be characterized. Genome mining of organisms known to produce similar branched-chain fatty acids, coupled with heterologous expression and in vitro characterization of candidate enzymes (e.g., methyltransferases, oxidoreductases, and specialized fatty acid synthases), will be a fruitful avenue for discovery.

Reconstitution of the Pathway: Once candidate enzymes are identified, the in vitro reconstitution of the entire biosynthetic pathway will provide definitive proof of their roles and allow for a detailed mechanistic understanding of each enzymatic step.

Development of Novel Bioproduction Platforms for Sustainable Synthesis

The chemical synthesis of complex molecules like this compound can be challenging and environmentally taxing. Consequently, the development of sustainable bioproduction platforms is a major future goal. Metabolic engineering of microbial chassis, such as Escherichia coli and Saccharomyces cerevisiae, offers a promising route for the de novo synthesis of this compound. nih.gov Future research in this area will focus on:

Engineering Precursor Supply: Enhancing the intracellular pools of key precursors, identified through biosynthetic pathway elucidation, will be crucial for maximizing product titers. This may involve the overexpression of relevant genes or the knockout of competing metabolic pathways. nih.gov

Heterologous Expression of Biosynthetic Genes: Once the genes encoding the biosynthetic enzymes for this compound are identified, their heterologous expression in a suitable microbial host will be the core of the bioproduction strategy.

Optimization of Fermentation Processes: Fine-tuning fermentation conditions, such as media composition, pH, temperature, and aeration, will be essential to optimize cell growth and product formation.

Interdisciplinary Research Integrating Chemical Biology and Systems Metabolism

To fully comprehend the biological significance of this compound, an interdisciplinary approach that combines chemical biology and systems metabolism will be indispensable. This integrated strategy will allow researchers to probe the function of this molecule within a complex biological context.

Development of Chemical Probes: The synthesis of functionalized analogs of this compound, such as those containing fluorescent tags or photo-crosslinking groups, will enable the identification of its protein binding partners and cellular localization.

Lipidomics and Metabolomics Profiling: Advanced mass spectrometry-based lipidomics and metabolomics can be used to quantify the levels of this compound and other related metabolites in various biological systems under different physiological or pathological conditions. nih.govresearchgate.net This will provide insights into its regulation and potential roles in cellular signaling and metabolic networks.

Flux Balance Analysis: Systems-level metabolic models can be employed to predict the metabolic fluxes through the biosynthetic pathway of this compound and to identify potential targets for metabolic engineering to enhance its production.

Advanced Computational Approaches for Predictive Modeling of Metabolism and SAR

In silico methods are becoming increasingly powerful tools in biological research. Advanced computational approaches will play a pivotal role in accelerating the discovery and characterization of this compound and its derivatives.

Predictive Metabolic Modeling: Genome-scale metabolic models can be used to predict the metabolic capabilities of different organisms and to identify those that may naturally produce this compound or related compounds. researchgate.net These models can also guide the design of metabolic engineering strategies for its heterologous production.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be employed to predict the biological activities of novel analogs of this compound. nih.gov By correlating the structural features of these molecules with their activities, it will be possible to design new compounds with enhanced or specific biological functions. This approach can be particularly valuable in exploring its potential as a signaling molecule or a therapeutic agent.

Molecular Docking and Dynamics Simulations: These computational techniques can provide atomic-level insights into the interactions between this compound and its protein targets. This information will be crucial for understanding its mechanism of action and for the rational design of small molecule modulators of its activity.

The exploration of this compound is still in its early stages, but the path forward is rich with opportunities for groundbreaking discoveries. By embracing these future directions and fostering interdisciplinary collaboration, the scientific community can unlock the full potential of this intriguing molecule, paving the way for new applications in biotechnology and medicine.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 6-methyl-7-oxooctanoic acid, and how do they address structural ambiguity?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C), FTIR, and high-resolution mass spectrometry (HRMS) to confirm the compound’s structure. For NMR, compare chemical shifts of the ketone (C-7) and methyl (C-6) groups with analogous oxo-acids like 7-ketodeoxycholic acid . FTIR should validate the carbonyl (C=O) stretch at ~1700 cm⁻¹, while HRMS confirms molecular mass. Cross-reference spectral libraries and computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Employ controlled oxidation of 6-methyloctanoic acid derivatives using Jones reagent or pyridinium chlorochromate (PCC) under anhydrous conditions. Monitor reaction progress via TLC and optimize stoichiometry to minimize over-oxidation byproducts. Purify via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution). For scalability, consider flow chemistry setups to enhance reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow general safety guidelines for ketone-containing carboxylic acids: use fume hoods to avoid inhalation, wear nitrile gloves and goggles to prevent skin/eye contact, and store in airtight containers at 2–8°C to prevent degradation. Reference safety data sheets (SDS) of structurally similar compounds (e.g., 7-ketodeoxycholic acid) for hazard mitigation .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved, particularly in distinguishing keto-enol tautomerism?

- Methodological Answer : Perform variable-temperature NMR experiments to observe tautomeric equilibria. For example, cooling the sample to -40°C may stabilize the keto form, while heating could promote enolization. Compare with deuterated solvent effects (e.g., D₂O vs. CDCl₃) to assess hydrogen bonding’s role. Computational modeling (e.g., Gaussian software) can predict tautomer stability and vibrational frequencies .

Q. What strategies are effective in studying the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Simulate physiological environments (pH 7.4, 37°C) and use LC-MS/MS to identify degradation products. Compare with known degradation profiles of related compounds, such as 7-ketodeoxycholic acid, which undergoes microbial transformation in the gut . Accelerated stability studies (e.g., 40°C/75% RH) can predict shelf-life, while isotopic labeling (e.g., ¹³C at C-7) tracks oxidative cleavage pathways .

Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer : Synthesize analogs with modifications at the methyl (C-6) or ketone (C-7) groups and assess their bioactivity (e.g., enzyme inhibition, receptor binding). Use in silico docking (AutoDock Vina) to predict interactions with target proteins. Validate via cell-based assays (e.g., IC₅₀ determination) and cross-reference SAR data from structurally related oxo-acids .

Q. What methodologies are recommended for resolving discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer : Re-evaluate logP using shake-flask experiments with octanol/water partitioning, validated by HPLC retention time correlation. For solubility, conduct phase-solubility studies in buffered solutions (pH 1.2–7.4) and compare with computational predictions (e.g., ACD/Labs). Address inconsistencies by standardizing experimental conditions (temperature, purity) and referencing ICH guidelines .

Methodological Considerations

- Data Validation : Cross-check experimental results with computational models (e.g., ChemDraw predictions for NMR shifts) and published data for analogous compounds .

- Literature Review : Conduct systematic reviews using databases like PubMed and SciFinder, focusing on oxo-carboxylic acids and their derivatives. Apply PRISMA frameworks to identify knowledge gaps .

- Ethical Reporting : Disclose all raw data in supplementary materials, including failed experiments, to aid reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.